molecular formula C25H28O4 B600421 4'-Geranyloxyisoliquiritigenin CAS No. 130289-23-5

4'-Geranyloxyisoliquiritigenin

Cat. No.: B600421
CAS No.: 130289-23-5
M. Wt: 392.49
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Geranyloxyisoliquiritigenin (CAS: 130289-23-5) is a prenylated chalcone derivative structurally derived from isoliquiritigenin, a naturally occurring flavonoid. The compound features a geranyloxy group (C10H17O) substituted at the 4'-position of the isoliquiritigenin backbone. Isoliquiritigenin itself is a chalcone with the molecular formula C15H12O4, and the addition of the geranyl moiety significantly alters its physicochemical properties, including increased lipophilicity and molecular weight. This modification is hypothesized to enhance bioavailability and membrane permeability, which may potentiate its biological activities. The compound is primarily studied in phytochemical and pharmacological contexts, with emerging interest in its antioxidant, anti-inflammatory, and anticancer properties .

Properties

CAS No.

130289-23-5

Molecular Formula

C25H28O4

Molecular Weight

392.49

Synonyms

4'-O-Geranylisoliquiritigenin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : Geranyl and prenyl groups increase lipophilicity, favoring interaction with cellular membranes and intracellular targets. Methoxy and glycosidic groups (e.g., in Naringin) enhance water solubility but may limit tissue penetration .
  • Structural Isomerism : The position of substituents (e.g., 3',5' vs. 3,5 in diprenylated compounds) influences receptor binding specificity and metabolic stability .

Pharmacological and Functional Differences

  • Antioxidant Capacity : Prenylated chalcones (e.g., 3',5'-Diprenylliquiritigenin) show moderate free-radical scavenging activity, whereas geranylated derivatives demonstrate superior efficacy, possibly due to enhanced electron-donating capacity from the extended conjugated system .
  • Antimicrobial Activity: Sakuranetin (methoxy-substituted flavanone) exhibits broad-spectrum antimicrobial effects, while this compound’s activity remains understudied but is hypothesized to target lipid-rich bacterial membranes .
  • Metabolic Stability : Glycosylated compounds like Naringin have longer plasma half-lives due to reduced phase I metabolism, whereas geranylated/prenylated chalcones undergo rapid cytochrome P450-mediated oxidation .

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